molecular formula C17H14F3NO B1325566 4'-Azetidinomethyl-3,4,5-trifluorobenzophenone CAS No. 898757-08-9

4'-Azetidinomethyl-3,4,5-trifluorobenzophenone

Cat. No. B1325566
M. Wt: 305.29 g/mol
InChI Key: MLWVPSWZWVKFHJ-UHFFFAOYSA-N
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Description

4’-Azetidinomethyl-3,4,5-trifluorobenzophenone is a chemical compound with the molecular formula C17H14F3NO . It is used in various chemical reactions and has specific physical and chemical properties that make it useful in different applications .


Synthesis Analysis

The synthesis of 4’-Azetidinomethyl-3,4,5-trifluorobenzophenone involves various chemical reactions . The compound has a molecular weight of 319.33 . The synthesis process involves the use of various reagents and catalysts, and the product is usually purified to achieve a high level of purity .


Molecular Structure Analysis

The molecular structure of 4’-Azetidinomethyl-3,4,5-trifluorobenzophenone consists of 38 bonds in total . These include 24 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 1 four-membered ring, 2 six-membered rings, 1 ketone (aromatic), 1 tertiary amine (aliphatic), and 1 Azetidine .


Chemical Reactions Analysis

The chemical reactions involving 4’-Azetidinomethyl-3,4,5-trifluorobenzophenone are complex and involve various steps . The compound can participate in various types of reactions due to its unique structure and functional groups .


Physical And Chemical Properties Analysis

4’-Azetidinomethyl-3,4,5-trifluorobenzophenone has specific physical and chemical properties that make it useful in various applications . These properties include its melting point, boiling point, density, molecular formula, molecular weight, and toxicity information .

Scientific Research Applications

Antitumor Applications

  • Compounds including 4'-Azetidinomethyl derivatives, such as trans-4-(3-hydroxy-4-methoxyphenyl)-3-phenoxy-1-(3,4,5-trimethoxyphenyl)azetidin-2-one, have demonstrated potent antiproliferative properties in cancer cell lines. They inhibit the polymerization of tubulin, disrupt microtubular structures in cells, and induce apoptosis and G2/M arrest in cancer cells, showing promise as antitumor agents (Greene et al., 2016).

Antimicrobial Applications

  • Azetidinone derivatives, including those related to 4'-Azetidinomethyl compounds, have been studied for their antimicrobial properties. Some have shown promising antibacterial activities against various bacterial strains (Chopde & Meshram, 2012).

Applications in Organic Synthesis

  • These compounds have been utilized in synthesizing novel indenole derivatives via 1,5-cyclization reactions. This process is significant in organic chemistry, contributing to the development of diverse molecular structures (Ghavtadze et al., 2008).
  • Additionally, 4'-Azetidinomethyl derivatives have been used in the synthesis of complex molecules such as thieno[3′,2′:5,6] pyrido[4,3-d]pyrimidinone derivatives, showcasing their versatility in chemical synthesis (Liu & He, 2008).

Cytotoxicity Studies

  • Some 4'-Azetidinomethyl related compounds have shown cytotoxic properties in vitro, particularly against cancer cell lines, making them candidates for further exploration in cancer treatment (Veinberg et al., 2003).

Photophysical Studies

  • Derivatives of 4'-Azetidinomethyl-3,4,5-trifluorobenzophenone have been examined for their photophysical behaviors, particularly in the context of ultrafast intramolecular charge transfer and internal conversion. Such studies are crucial for understanding the molecular dynamics and properties of these compounds (Galievsky et al., 2005).

properties

IUPAC Name

[4-(azetidin-1-ylmethyl)phenyl]-(3,4,5-trifluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3NO/c18-14-8-13(9-15(19)16(14)20)17(22)12-4-2-11(3-5-12)10-21-6-1-7-21/h2-5,8-9H,1,6-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLWVPSWZWVKFHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=CC=C(C=C2)C(=O)C3=CC(=C(C(=C3)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60642829
Record name {4-[(Azetidin-1-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Azetidinomethyl-3,4,5-trifluorobenzophenone

CAS RN

898757-08-9
Record name Methanone, [4-(1-azetidinylmethyl)phenyl](3,4,5-trifluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898757-08-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-[(Azetidin-1-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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